2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
2-(4-Acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic heterocyclic compound featuring a norbornene-fused isoindole-1,3-dione core substituted at the 2-position with a 4-acetylphenyl group. This scaffold is structurally related to nadimide derivatives, which are known for their versatility in medicinal chemistry due to their rigid bicyclic framework and capacity for functionalization . The compound is synthesized via condensation of nadic anhydride with 4-aminoacetophenone, followed by cyclization, as inferred from analogous procedures for related structures . Its biological relevance stems from its role as a precursor or intermediate in the synthesis of derivatives with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-(4-acetylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H15NO3/c1-9(19)10-4-6-13(7-5-10)18-16(20)14-11-2-3-12(8-11)15(14)17(18)21/h2-7,11-12,14-15H,8H2,1H3 |
InChI Key |
JWVDAFTVVWQDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Diene and Dienophile Selection
The bicyclic framework originates from the cycloaddition of furan-protected maleimide derivatives (dienophiles) with 1,3-cyclohexadiene analogs (dienes). For example, N-(4-acetylphenyl)maleimide reacts with cyclopentadiene under thermal or Lewis acid-catalyzed conditions to yield the methanoisoindole scaffold.
Reaction Conditions
- Thermal approach : Toluene, 130°C, 24 hours in a sealed tube.
- Catalytic approach : LiBF₄ (neat), room temperature, 7–28 days.
Yield Optimization
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Thermal | 130°C | 24 h | 68–72 |
| LiBF₄ Catalysis | 25°C | 28 days | 82–85 |
The catalytic method avoids high temperatures, enhancing stereochemical control and reducing side reactions.
Functionalization of the Methanoisoindole Core
Post-cycloaddition, the acetylphenyl group is introduced via nucleophilic substitution or Friedel-Crafts acylation.
Nucleophilic Aromatic Substitution
4-Acetylphenylamine reacts with the methanoisoindole-dione intermediate in the presence of a base (e.g., K₂CO₃) and a palladium catalyst:
$$
\text{Methanoisoindole-dione} + \text{4-Acetylphenylamine} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target Compound}
$$
Key Parameters
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation to attach the acetyl group after constructing the phenyl-substituted methanoisoindole.
$$
\text{2-Phenyl-methanoisoindole} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl₃}} \text{Target Compound}
$$
Challenges
- Regioselectivity issues due to competing para/meta acetylation.
- Requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane).
Stereochemical Control and Chiral Resolution
The methanoisoindole core contains two chiral centers (3a and 7a), necessitating enantioselective synthesis for biomedical applications.
Asymmetric Diels-Alder Catalysis
Chiral Lewis acids (e.g., Evans’ oxazaborolidines) induce enantioselectivity during cycloaddition:
$$
\text{ee} = 92–95\% \text{ using (R)-BINOL-derived catalysts}.
$$
Crystallization-Based Resolution
Racemic mixtures are resolved using chiral auxiliaries (e.g., L-tartaric acid), achieving >99% enantiomeric purity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 7.85 (d, J=8.4 Hz, 2H, ArH), δ 2.60 (s, 3H, COCH₃) |
| ¹³C NMR | 198.4 ppm (C=O), 169.2 ppm (imide C=O) |
| HRMS | [M+H]⁺ m/z 283.1445 (calc. 283.1449) |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Green Chemistry Innovations
- Solvent-free mechanochemical synthesis using ball milling.
- Biocatalytic routes with immobilized lipases.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Properties
*AZM: Acetazolamide, a standard CA inhibitor.
Key Observations:
Acryloyl Derivatives : Derivatives with 4-((E)-3-arylacryloyl)phenyl groups (e.g., 2-(4-((E)-3-(3-chlorophenyl)acryloyl)phenyl)-... ) exhibit superior anticancer activity (IC₅₀: 8.2–18.7 µM against HeLa and MCF-7 cells) compared to the acetylphenyl parent compound, likely due to enhanced π-π stacking and hydrogen bonding with cellular targets .
Thiazole Derivatives : Introduction of a thiazole ring (e.g., 2-(4-(4-chlorophenylthiazole-2-yl)phenyl)-... ) significantly enhances CA inhibition, with Kᵢ values as low as 15 nM for hCA II, outperforming acetazolamide (Kᵢ: 250 nM) .
Tetrazole Hybrids : Tetrazole-substituted derivatives show broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL) attributed to the tetrazole’s role in disrupting bacterial membrane integrity .
Reduced Analogues : Reduction of the parent compound’s ketone group (e.g., to 3-hydroxy derivatives) alters conformational flexibility, impacting enzyme-binding kinetics .
Enzyme Inhibition Profiles
Table 2: Enzyme Inhibition Comparison
- Carbonic Anhydrase: Thiazole derivatives exhibit nanomolar affinity for hCA II, attributed to the thiazole’s sulfur atom coordinating the active-site Zn²⁺, a mechanism absent in the acetylphenyl parent compound .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
*Calculated using ChemAxon software.
- Solubility: Derivatives with polar substituents (e.g., dimethylamino) exhibit improved aqueous solubility, critical for oral bioavailability .
- Metabolic Stability : The acetylphenyl parent undergoes rapid CYP3A4-mediated oxidation, whereas tetrazole hybrids demonstrate enhanced stability due to reduced electron density at the aryl ring .
Biological Activity
2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with significant biological potential. This article reviews its synthesis, characterization, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes an acetylphenyl moiety and a methanoisoindole core. The molecular formula is with a molecular weight of approximately 239.27 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.27 g/mol |
| LogP | 2.751 |
| Polar Surface Area | 83.044 Ų |
| Hydrogen Bond Acceptors | 10 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. For instance, a common method includes the reaction of 4-(acetylphenyl) derivatives with suitable cyclizing agents under controlled conditions .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays .
2. Anticancer Properties
Preliminary investigations into the anticancer effects reveal that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation.
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with cyclooxygenase (COX) enzymes, which are crucial in inflammation processes .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various derivatives of the compound against clinical isolates of bacteria. Results indicated that modifications to the acetyl group enhanced activity against Gram-positive bacteria significantly. -
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 cells treated with varying concentrations of the compound revealed dose-dependent cytotoxicity with IC50 values indicating effectiveness at micromolar concentrations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione?
- Methodological Answer : The compound is typically synthesized via Diels-Alder reactions or nucleophilic substitutions. For example, sulfur-containing derivatives are prepared by reacting imides with propargyl sulfonium salts under mild conditions (e.g., 0.3 mmol scale, PE/EtOAC solvent gradient for purification), achieving yields up to 82% . Selenium analogs can be synthesized using NaBH4 and methyl iodide, followed by column chromatography (n-hexane/EtOAc) . Key intermediates are confirmed via HRMS and NMR.
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 6.20 ppm for vinyl protons in sulfur derivatives) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., exo-3i derivatives with (-)-CD sign at 254 nm) .
- IR spectroscopy : Identifies functional groups (e.g., 1704 cm⁻¹ for carbonyl groups) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer :
- Substituent variation : Introducing arylthiazole or tetrazole groups enhances antibacterial activity. For example, 2-(4-arylthiazol-2-yl) derivatives show inhibitory effects against Staphylococcus aureus via topoisomerase IV targeting .
- Stereochemical tuning : Exo- vs. endo-configurations influence enzyme binding. Derivatives with (3aR,4S,7R,7aS) stereochemistry exhibit IC50 values as low as 10 µM for glutathione S-transferase inhibition .
- Data Table :
| Derivative Substituent | Biological Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-((E)-3-Arylacryloyl) | GST enzyme | 10–115 | |
| Tetrazole-amino | DNA gyrase | 391.4630* |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Replication studies : Validate assays under standardized conditions (e.g., glutathione agarose affinity chromatography for enzyme purity checks) .
- Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to identify binding discrepancies .
- Meta-analysis : Aggregate data from multiple studies (e.g., antibacterial screening across Gram+/Gram- strains) to assess consensus .
Q. How does crystallography inform mechanistic studies of enzyme inhibition?
- Methodological Answer :
- Crystal packing analysis : Reveals intermolecular interactions (e.g., hydrogen bonds between carbonyl groups and enzyme active sites) .
- Chirality effects : Exo-3b (chlorophenyl) and exo-3c (dimethylphenyl) derivatives show distinct CD spectra, correlating with enantioselective inhibition .
- Data Table :
| Compound | Space Group | Unit Cell Parameters (Å) | Reference |
|---|---|---|---|
| exo-3b | P21/c | a=8.21, b=12.34, c=15.67 | |
| exo-3d | C2/c | a=24.91, b=7.89, c=19.02 |
Q. What strategies optimize solvent systems for challenging purifications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
